2-Thio-uridine triphosphate is classified as a nucleoside triphosphate analog. It is derived from uridine triphosphate through chemical modification processes that introduce the thio group. This modification is crucial for improving the stability of RNA molecules synthesized using this nucleotide, making it an important tool in molecular biology and biochemistry.
The synthesis of 2-thioUTP typically involves several methods, including:
The molecular structure of 2-thioUTP consists of a ribose sugar, a uracil base with a sulfur atom replacing the oxygen at the 2-position, and three phosphate groups. The structural formula can be represented as follows:
This structure contributes to its unique properties compared to regular uridine triphosphate, particularly in terms of stability and reactivity in biochemical reactions.
2-thioUTP participates in various biochemical reactions, primarily in RNA synthesis where it serves as a substrate for RNA polymerases. The incorporation of 2-thioUTP into RNA can enhance the stability of the resulting RNA molecules against degradation by nucleases.
In vitro transcription assays often utilize 2-thioUTP alongside other nucleoside triphosphates to produce RNA transcripts with modified properties. The presence of the thio group has been shown to improve resistance to enzymatic degradation while maintaining effective translation capabilities .
The mechanism by which 2-thioUTP exerts its effects involves its incorporation into RNA during transcription. The modified nucleotide enhances the stability of RNA strands by reducing their susceptibility to hydrolysis. Additionally, it has been observed that 2-thioUTP can influence receptor interactions in cellular signaling pathways, particularly with purinergic receptors such as P2Y receptors.
Data indicates that modifications like those seen with 2-thioUTP can significantly alter binding affinities and functional outcomes in biological systems .
The development of 2-thioUTP emerged from structure-activity relationship (SAR) studies conducted in the late 1990s and early 2000s aimed at optimizing nucleotide analogs for enhanced potency and selectivity at P2Y receptors. Researchers systematically modified the uracil ring and ribose sugar of UTP, discovering that substitution of the 2-oxygen atom with sulfur (creating a 2-thiouracil moiety) significantly altered receptor recognition patterns. This modification exploited differential interactions with key aromatic residues within the P2Y₂ receptor binding pocket, particularly π-stacking interactions with phenylalanine residues. Concurrent engineering of the triphosphate moiety further enhanced stability against ectonucleotidases, addressing a major limitation of natural nucleotides [1] [10].
The synthesis of 2-thioUTP was first reported in the context of exploring nucleotide analogs resistant to enzymatic degradation. Early pharmacological characterization revealed its exceptional potency at the human P2Y₂ receptor, with an EC₅₀ of 35 nM—substantially lower than that of the endogenous agonist UTP (approximately 100-300 nM). This represented a breakthrough in purinergic pharmacology, providing researchers with a stable, potent, and selective agonist for dissecting P2Y₂-mediated signaling [1]. Subsequent molecular refinements, including the introduction of 2'-amino-2'-deoxyribose modifications, yielded compounds with even greater potency (EC₅₀ = 8 nM) and selectivity, establishing a new generation of pharmacological tools [10]. The chemical identity of 2-thioUTP (C₉H₁₁N₂Na₄O₁₄P₃S; molecular weight 588.13 g/mol; CAS number 1343364-70-4) reflects its status as a tetrasodium salt formulation with ≥95% purity, typically supplied as a pre-dissolved aqueous solution at 10 mM concentration for experimental use [1] [7].
2-ThioUTP functions as a high-affinity orthosteric agonist at the P2Y₂ receptor, a class A G protein-coupled receptor (GPCR) that natively responds to both ATP and UTP with near-equipotent affinity. Upon binding, 2-thioUTP induces a conformational change that activates heterotrimeric G proteins, primarily Gq/11, initiating a well-characterized signaling cascade. This activation triggers phospholipase Cβ (PLCβ) hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two critical second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, causing rapid mobilization of calcium ions (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC) isoforms, leading to phosphorylation of diverse downstream targets [2] [8].
The physiological outcomes of P2Y₂ receptor activation by 2-thioUTP are remarkably tissue-specific. In epithelial cells, it stimulates chloride ion secretion through Ca²⁺-activated chloride channels and enhances mucociliary clearance by promoting airway surface liquid hydration—effects that have been therapeutically exploited in conditions like cystic fibrosis and dry eye disease [8]. In sensory neurons, 2-thioUTP induces pronociceptive effects through a dual modulation of ion channels: inhibiting voltage-gated KV7 potassium channels (which normally provide a hyperpolarizing current) while simultaneously sensitizing TRPV1 channels (increasing calcium influx in response to heat and chemical stimuli). This coordinated signaling pathway significantly enhances neuronal excitability and contributes to pain perception under inflammatory conditions where nucleotides are released [6].
Beyond immediate signaling events, 2-thioUTP activation of P2Y₂ receptors initiates complex adaptation mechanisms including receptor desensitization, internalization, and recycling. Sustained exposure leads to the activation of mitogen-activated protein kinases (MAPKs) and modulates integrin-mediated signaling pathways, influencing cell migration and wound healing processes. In intestinal epithelial models, 2-thioUTP promotes mucosal restitution through integrin αv engagement, Akt-mediated inhibition of GSK3β, and subsequent microtubule stabilization, forming acetylated α-tubulin networks essential for cell migration [3].
Table 1: Signaling Pathways Activated by 2-ThioUTP Through P2Y₂ Receptors
Signaling Pathway | Key Effectors | Physiological Outcomes | Experimental Models |
---|---|---|---|
Gq/PLCβ/PKC | IP₃, DAG, Ca²⁺, PKC | Ion secretion (Cl⁻), mucin release | Airway epithelia, conjunctival cells |
Ion Channel Modulation | KV7 inhibition, TRPV1 sensitization | Neuronal depolarization, hyperalgesia | Dorsal root ganglion neurons |
Cytoskeletal Reorganization | Akt/GSK3β inhibition, acetylated α-tubulin | Microtubule stabilization, cell migration | Intestinal epithelial cells (IEC-6) |
Integrin Engagement | Integrin αv, focal adhesion kinase | Cell adhesion, wound closure | Experimental colitis models |
The exceptional subtype selectivity of 2-thioUTP has made it invaluable for elucidating the pharmacological diversity within the P2Y receptor family. Systematic profiling across human P2Y receptors reveals a distinct activation hierarchy: 2-thioUTP exhibits its highest potency at P2Y₂ receptors (EC₅₀ = 0.035 μM), followed by substantially lower activity at P2Y₄ receptors (EC₅₀ = 0.35 μM), and minimal activation of P2Y₆ receptors (EC₅₀ = 1.5 μM). This 300-fold selectivity for P2Y₂ over P2Y₄ and P2Y₆ enables precise receptor discrimination in native tissues where multiple P2Y subtypes coexist [1] [2].
The molecular basis for this selectivity was illuminated through homology modeling and ligand docking studies of the human P2Y₂ receptor. These computational approaches revealed that 2-thioUTP forms critical interactions with residues in the receptor's orthosteric binding pocket: the 2-thiouracil moiety engages in π-π stacking with conserved Phe³.³² (Ballesteros-Weinstein numbering), while the triphosphate group coordinates with cationic residues including Arg³.²⁹ and Lys⁶.⁵⁵. The selectivity-enhancing 2'-amino-2'-deoxy modification (in advanced analogs) forms additional hydrogen bonds with Tyr³.³³ and Phe⁶.⁵¹—residues not conserved in other P2Y subtypes. This intricate network of interactions explains both the high affinity and subtype discrimination exhibited by 2-thioUTP and its derivatives [10].
In comparative pharmacological studies, 2-thioUTP has proven essential for distinguishing P2Y₂-mediated responses from those activated by other nucleotide receptors. For instance, while ADP robustly activates P2Y₁, P2Y₁₂, and P2Y₁₃ receptors—all coupled to Gi-mediated inhibition of adenylyl cyclase—2-thioUTP selectively triggers Gq-mediated calcium mobilization exclusively through P2Y₂ activation. This discrimination is particularly valuable in complex cellular environments like dorsal root ganglia, where multiple P2Y subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₂, P2Y₁₃, P2Y₁₄) are co-expressed in sensory neurons. The application of 2-thioUTP, especially when combined with selective antagonists like AR-C118925 (P2Y₂-specific), allows researchers to isolate the contribution of P2Y₂ signaling to nociceptive pathways without confounding activation of other nucleotide receptors [6] [8].
Table 2: Selectivity Profile of 2-ThioUTP Across Human P2Y Receptors
P2Y Receptor Subtype | Endogenous Agonists | 2-ThioUTP EC₅₀ (μM) | Selectivity Ratio (P2Y₂/Subtype) | Primary Signaling Pathway |
---|---|---|---|---|
P2Y₂ | ATP, UTP | 0.035 | 1 (reference) | Gq/11 → PLCβ activation |
P2Y₄ | UTP (human), ATP (rodent) | 0.35 | 10 | Gq/11 → PLCβ activation |
P2Y₆ | UDP | 1.5 | 42.9 | Gq/11 → PLCβ activation |
P2Y₁ | ADP | >100 | >2857 | Gq/11 → PLCβ activation |
P2Y₁₂ | ADP | Inactive | N/A | Gi → adenylate cyclase inhibition |
The therapeutic implications of 2-thioUTP selectivity extend to disease modeling and target validation. In experimental colitis, 2-thioUTP administration accelerates mucosal healing through P2Y₂-specific activation—effects not replicated by P2Y₆-selective agonists like UDP. This receptor-specific response highlights the distinct physiological roles of different P2Y subtypes in intestinal inflammation and repair mechanisms [3]. Similarly, in ocular surface disorders, 2-thioUTP mimics the effects of the clinically approved P2Y₂ agonist diquafosol (a dinucleotide derivative), validating P2Y₂ as a therapeutic target for tear film augmentation in dry eye disease [8]. The continued refinement of 2-thioUTP analogs, particularly those incorporating 2'-amino and 5-position modifications, promises even greater pharmacological precision for future investigations into purinergic signaling complexity.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0